molecular formula C12H17NO3 B13141441 Ethyl2-(2-isopropoxypyridin-3-yl)acetate

Ethyl2-(2-isopropoxypyridin-3-yl)acetate

Cat. No.: B13141441
M. Wt: 223.27 g/mol
InChI Key: YZGGEXHLSLIGKQ-UHFFFAOYSA-N
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Description

Ethyl2-(2-isopropoxypyridin-3-yl)acetate is an ester derivative featuring a pyridine core substituted with an isopropoxy group at the 2-position and an ethyl acetate moiety at the 3-position. Its molecular formula is C₁₂H₁₇NO₃, inferred from structural analogs (e.g., ). The compound is synthesized via microwave-assisted methods, which reduce reaction times to 7 minutes at 105°C, yielding 48% .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(2-propan-2-yloxypyridin-3-yl)acetate

InChI

InChI=1S/C12H17NO3/c1-4-15-11(14)8-10-6-5-7-13-12(10)16-9(2)3/h5-7,9H,4,8H2,1-3H3

InChI Key

YZGGEXHLSLIGKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(2-isopropoxypyridin-3-yl)acetate typically involves the esterification of 2-(2-isopropoxypyridin-3-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2-isopropoxypyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2-isopropoxypyridin-3-yl)acetic acid.

    Reduction: 2-(2-isopropoxypyridin-3-yl)ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl2-(2-isopropoxypyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which Ethyl2-(2-isopropoxypyridin-3-yl)acetate exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the pathways they regulate. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s pyridine core distinguishes it from non-aromatic analogs, while substituents dictate reactivity and applications. Key structural analogs include:

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Key Structural Differences vs. Target Compound
Ethyl2-(2-isopropoxypyridin-3-yl)acetate Pyridine 2-isopropoxy, 3-ethyl acetate C₁₂H₁₇NO₃ Reference compound
2-(Pyridin-3-yl)acetic acid (501-81-5) Pyridine 3-carboxylic acid C₇H₇NO₂ Carboxylic acid instead of ester; no isopropoxy
Ethyl2-(pyridin-2-ylamino)acetate Pyridine 2-amino, 3-ethyl acetate C₉H₁₂N₂O₂ Amino group at 2-position; no ether linkage
Ethyl2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (1300712-92-8) Pyridine + Triazole 6-chloro, triazolyl, acetate C₁₁H₁₁ClN₄O₂ Chloro and triazole substituents; pyridine fused with triazole
Ethyl2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (3446-72-8) Indole 5-chloro, 2-methyl, acetate C₁₃H₁₄ClNO₂ Indole core instead of pyridine

Key Observations :

  • Electronic Effects: The isopropoxy group in the target compound enhances electron-donating properties compared to chloro () or amino () substituents.
  • Steric Hindrance : Bulky substituents (e.g., indole in ) reduce reactivity in nucleophilic reactions compared to pyridine-based esters.

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